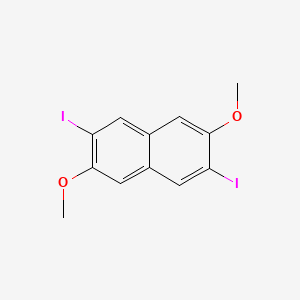
4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring, with an aldehyde functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction proceeds with excellent regioselectivity and yields the desired product in moderate to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the core structure, leading to different chemical and biological properties.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used extensively in agrochemical and pharmaceutical applications.
Uniqueness: 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is unique due to the combination of the indazole ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)7(4-15)14-13-6/h1-4H,(H,13,14) |
Clé InChI |
UVSLVIGIZHVMKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)

![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)


![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)

![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)



![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)


